

4-Nitrophenyl Chloroacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenyl chloroacetate

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This in-depth technical guide provides a thorough overview of **4-Nitrophenyl chloroacetate**, a valuable reagent in organic synthesis. This document covers its chemical properties, a detailed synthesis protocol, and its applications in research and development. While a specific, documented discovery and detailed historical timeline for **4-Nitrophenyl chloroacetate** are not readily available in scientific literature, its development is intrinsically linked to the history of its precursors, 4-nitrophenol and chloroacetic acid. Chloroacetic acid was first prepared in an impure form by French chemist Félix LeBlanc in 1843 and later isolated in its pure form by German chemist Reinhold Hoffmann in 1857[1][2]. The synthesis of **4-Nitrophenyl chloroacetate** is a direct application of esterification reactions developed during this period of rapid advancement in organic chemistry.

Core Chemical Information

4-Nitrophenyl chloroacetate, with the CAS number 777-84-4, is a light yellow powder.[3] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[3]

Physicochemical Properties

A summary of the key quantitative data for **4-Nitrophenyl chloroacetate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ ClNO ₄	[3][4][5]
Molecular Weight	215.59 g/mol	[3]
CAS Number	777-84-4	[3]
Melting Point	73-75 °C	[3]
Boiling Point	334.5°C at 760 mmHg	[3]
Density	1.434 g/cm ³	[3]
Flash Point	156.1°C	[3]
Refractive Index	1.565	[3]
Storage Temperature	Refrigerator (+4°C)	[3]

Synthesis of 4-Nitrophenyl Chloroacetate

The primary method for the synthesis of **4-Nitrophenyl chloroacetate** is the esterification of 4-nitrophenol with either chloroacetyl chloride or chloroacetic acid.[3] The reaction with chloroacetyl chloride is generally preferred due to its higher reactivity, leading to better yields.

Experimental Protocol: Esterification of 4-Nitrophenol with Chloroacetyl Chloride

This protocol details a standard laboratory procedure for the synthesis of **4-Nitrophenyl chloroacetate**.

Materials:

- 4-Nitrophenol
- Chloroacetyl chloride
- Anhydrous diethyl ether (or a similar inert solvent)
- Triethylamine (or another suitable base)

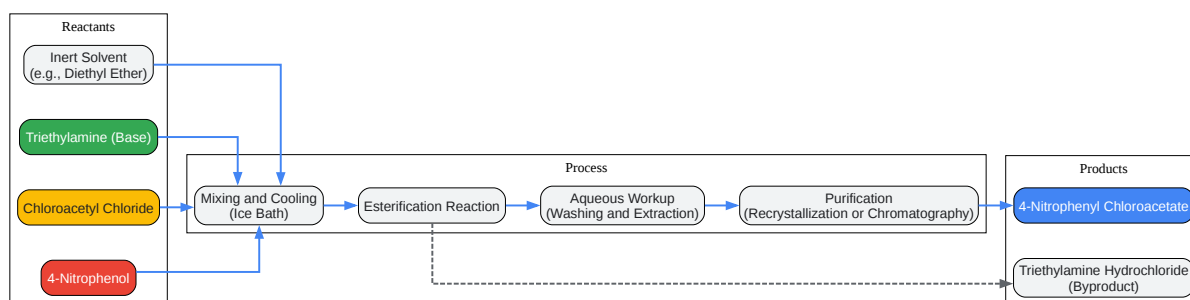
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator)
- Silica gel for column chromatography (if necessary)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-nitrophenol in anhydrous diethyl ether. Add a stoichiometric equivalent of triethylamine to the solution. The triethylamine acts as a base to neutralize the HCl gas that is a byproduct of the reaction. Cool the flask in an ice bath with continuous stirring.
- **Addition of Chloroacetyl Chloride:** Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir in the ice bath for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
- **Workup:**
 - Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
 - Wash the filtrate with a dilute solution of hydrochloric acid to remove any remaining triethylamine.
 - Wash with a saturated solution of sodium bicarbonate to neutralize any unreacted chloroacetyl chloride and acidic impurities.

- Wash with brine (saturated NaCl solution) to remove any remaining water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure **4-Nitrophenyl chloroacetate**.

Synthesis Workflow

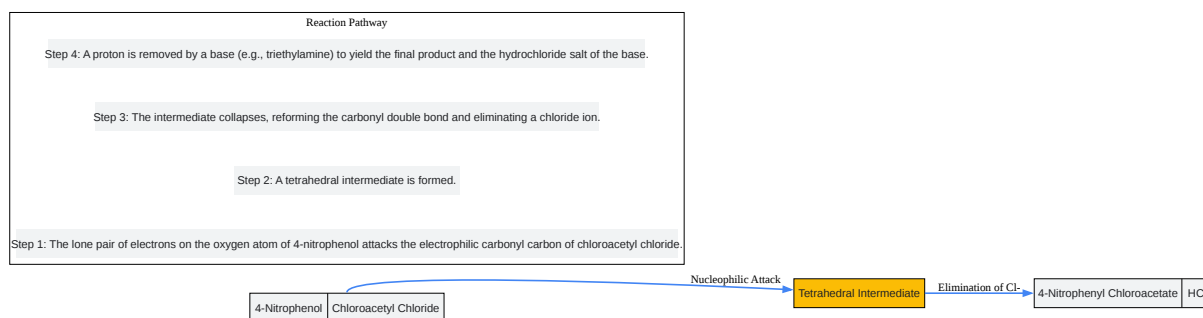


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Caption: Workflow for the synthesis of **4-Nitrophenyl chloroacetate**.

Reaction Mechanism

The synthesis of **4-Nitrophenyl chloroacetate** from 4-nitrophenol and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.



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